molecular formula C14H17NO4 B8268978 Methyl 4-acetamido-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate

Methyl 4-acetamido-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate

Cat. No.: B8268978
M. Wt: 263.29 g/mol
InChI Key: QKKODVOCMXXDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-acetamido-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-acetamido-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-acetamido-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetamido and ester functional groups, along with the benzofuran core, makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 4-acetamido-2,2-dimethyl-3H-1-benzofuran-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-8(16)15-11-6-5-9(13(17)18-4)12-10(11)7-14(2,3)19-12/h5-6H,7H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKODVOCMXXDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2CC(OC2=C(C=C1)C(=O)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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